molecular formula C9H14N5O4P B14892225 (R)-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid

(R)-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid

Cat. No.: B14892225
M. Wt: 287.21 g/mol
InChI Key: RJROFEJTZJJGLM-ZCFIWIBFSA-N
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Description

®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid is a complex organic compound characterized by the presence of a purine base linked to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid typically involves multiple steps. One common method is the Michaelis-Arbuzov reaction, which involves the reaction of a phosphite with an alkyl halide to form a phosphonate ester. This ester is then hydrolyzed to yield the phosphonic acid . Another method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of dialkyl phosphonates, followed by methanolysis to produce the desired phosphonic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes. For example, palladium-catalyzed cross-coupling reactions can be used to efficiently produce phosphonic acids from phosphonates . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have diverse applications in different scientific fields .

Mechanism of Action

The mechanism of action of ®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular pathways, modulating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acids, such as aminophosphonic acids and organometallic phosphonic acids . These compounds share structural similarities but differ in their specific functional groups and applications.

Uniqueness

®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid is unique due to its specific purine base and phosphonic acid combination. This unique structure imparts distinct biochemical properties, making it valuable for targeted scientific applications .

Properties

Molecular Formula

C9H14N5O4P

Molecular Weight

287.21 g/mol

IUPAC Name

[(2R)-1-(7H-purin-6-ylamino)propan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-10-8-7-9(12-3-11-7)14-4-13-8/h3-4,6H,2,5H2,1H3,(H2,15,16,17)(H2,10,11,12,13,14)/t6-/m1/s1

InChI Key

RJROFEJTZJJGLM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CNC1=NC=NC2=C1NC=N2)OCP(=O)(O)O

Canonical SMILES

CC(CNC1=NC=NC2=C1NC=N2)OCP(=O)(O)O

Origin of Product

United States

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